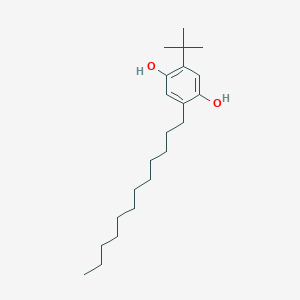
2-Tert-butyl-5-dodecylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-dodecylbenzene-1,4-diol is a chemical compound belonging to the class of hydroquinones. It is characterized by the presence of tert-butyl and dodecyl groups attached to a benzene-1,4-diol core. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone with tert-butyl and dodecyl groups. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with tert-butyl chloride and dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Tert-butyl-5-dodecylbenzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its role in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials.
Mechanism of Action
The antioxidant activity of 2-Tert-butyl-5-dodecylbenzene-1,4-diol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The molecular pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
2,5-di-tert-butylbenzene-1,4-diol: Similar structure but lacks the dodecyl group.
2,5-di-tert-butylhydroquinone: Another hydroquinone derivative with antioxidant properties.
Uniqueness
2-Tert-butyl-5-dodecylbenzene-1,4-diol is unique due to the presence of both tert-butyl and dodecyl groups, which enhance its lipophilicity and antioxidant activity. This makes it particularly effective in applications requiring long-term stability and protection against oxidative degradation .
Properties
CAS No. |
112493-22-8 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-tert-butyl-5-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16-21(24)19(17-20(18)23)22(2,3)4/h16-17,23-24H,5-15H2,1-4H3 |
InChI Key |
OFZKIEUQXXBBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


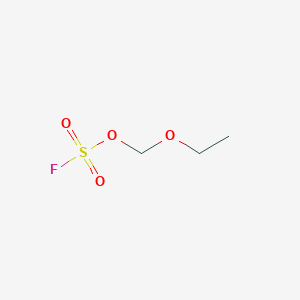


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
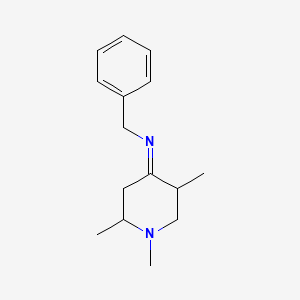
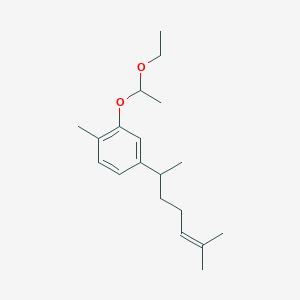
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
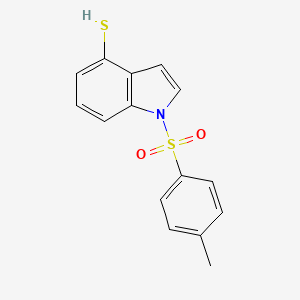
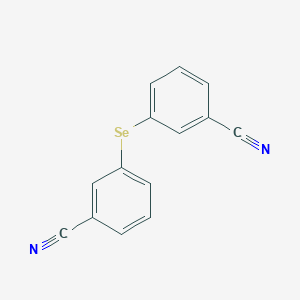
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
